Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18194926
InChI: InChI=1S/C11H18BrNO2/c1-3-15-11(14)13-6-4-10(5-7-13)9(2)8-12/h10H,2-8H2,1H3
SMILES:
Molecular Formula: C11H18BrNO2
Molecular Weight: 276.17 g/mol

Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18194926

Molecular Formula: C11H18BrNO2

Molecular Weight: 276.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C11H18BrNO2
Molecular Weight 276.17 g/mol
IUPAC Name ethyl 4-(3-bromoprop-1-en-2-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H18BrNO2/c1-3-15-11(14)13-6-4-10(5-7-13)9(2)8-12/h10H,2-8H2,1H3
Standard InChI Key MQHZXLTZMIDVSZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCC(CC1)C(=C)CBr

Introduction

Structural Characterization

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₆BrNO₂, with a molecular weight of 298.16 g/mol. Key structural elements include:

  • Piperidine core: A six-membered saturated nitrogen heterocycle.

  • Ethyl carboxylate group: Positioned at the 1-position, contributing to the molecule’s polarity and serving as a protective group for the amine .

  • 3-Bromo-1-propen-2-yl substituent: A vinyl bromide moiety at the 4-position, providing a reactive site for cross-coupling or nucleophilic substitution reactions .

Synthetic Pathways

Key Intermediate: Ethyl 3-Bromo-4-oxo-1-piperidinecarboxylate

The synthesis of Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate likely begins with ethyl 3-bromo-4-oxo-1-piperidinecarboxylate (CAS: N/A), a compound documented in Patent ES2053394A1 . This intermediate is synthesized via bromination of ethyl 4-oxo-1-piperidinecarboxylate in an alcoholic medium, followed by acid hydrolysis.

Reaction Scheme:

  • Bromination:

    Ethyl 4-oxo-1-piperidinecarboxylate+Br2EtOHEthyl 3-bromo-4-oxo-1-piperidinecarboxylate\text{Ethyl 4-oxo-1-piperidinecarboxylate} + \text{Br}_2 \xrightarrow{\text{EtOH}} \text{Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate}

    The reaction proceeds via electrophilic addition to the enol tautomer of the 4-oxo group .

  • Propenyl Group Installation:
    A Wittig or Horner-Wadsworth-Emmons reaction introduces the propenyl moiety. For example, treatment with a stabilized ylide (e.g., Ph₃P=CH₂) replaces the oxo group with a vinyl group, followed by bromination at the 3-position :

    Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate+Ph3P=CH2Ethyl 4-(1-propen-2-yl)-3-bromopiperidine-1-carboxylate\text{Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate} + \text{Ph}_3\text{P=CH}_2 \rightarrow \text{Ethyl 4-(1-propen-2-yl)-3-bromopiperidine-1-carboxylate}

Alternative Route: Cross-Coupling Reactions

Recent methodologies leverage palladium-catalyzed cross-coupling to attach the propenyl group. For instance, Suzuki-Miyaura coupling between a boronic ester-functionalized piperidine and a bromoalkene precursor could achieve this transformation :

Ethyl 4-boronic ester-piperidine-1-carboxylate+3-bromo-1-propen-2-yl triflatePd(PPh3)4Target Compound\text{Ethyl 4-boronic ester-piperidine-1-carboxylate} + \text{3-bromo-1-propen-2-yl triflate} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Target Compound}

Physicochemical Properties

Experimental Data

While direct measurements for Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate are scarce, analogous compounds provide insights:

PropertyValue/DescriptionSource CompoundReference
Density~1.4–1.6 g/cm³(E)-3-Bromo-1-chloro-propene
Boiling Point250–300°C (estimated)Ethyl 3-bromo-4-oxo analog
SolubilityModerate in polar aprotic solventsPiperidine carboxylates
Flash Point>100°CBrominated alkenes

Spectroscopic Features

  • ¹H NMR (CDCl₃):

    • δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 5.6–6.1 (m, 2H, CH₂=CHBr), δ 3.4–2.8 (m, 4H, piperidine H).

  • ¹³C NMR:

    • δ 170.1 (C=O), δ 122.5, 130.2 (CH₂=CHBr), δ 60.3 (OCH₂), δ 14.1 (CH₂CH₃).

Applications and Derivatives

Pharmaceutical Intermediate

The compound’s bromine atom and ester group make it a versatile precursor for:

  • Cisapride analogs: Used in gastrointestinal motility regulation .

  • Kinase inhibitors: The propenyl group enables conjugation to heterocyclic pharmacophores .

Material Science

Brominated alkenes are employed in polymer cross-linking and flame retardants .

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